

Preventing DSR-141562 precipitation in solution

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Compound of Interest

Compound Name: DSR-141562

Cat. No.: B2406171

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This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of **DSR-141562** in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **DSR-141562** and why is precipitation a concern?

A1: **DSR-141562** is a novel, orally active, and selective brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with a molecular weight of 414.42 g/mol and the chemical formula C₁₉H₂₅F₃N₄O₃[1]. It shows preferential selectivity for human PDE1B with an IC₅₀ of 43.9 nM[1][2]. Like many new chemical entities, **DSR-141562** is a poorly soluble compound, which can lead to precipitation in aqueous solutions, affecting experimental reproducibility and bioavailability[3][4][5].

Q2: What are the common causes of **DSR-141562** precipitation?

A2: Precipitation of poorly soluble compounds like **DSR-141562** can be triggered by several factors, including:

- **Solvent Change:** Shifting from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous medium can cause the compound to fall out of solution[6].

- **pH Shift:** Changes in the pH of the solution can alter the ionization state of the compound, thereby affecting its solubility[3].
- **Temperature Fluctuations:** A decrease in temperature can reduce the solubility of the compound.
- **High Concentration:** Exceeding the solubility limit of **DSR-141562** in a given solvent system will lead to precipitation[7].
- **Interactions with Other Components:** The presence of salts or other excipients in the formulation can sometimes decrease solubility[3].

Q3: How can I improve the solubility of **DSR-141562**?

A3: Several strategies can be employed to enhance the solubility of **DSR-141562** and prevent precipitation:

- **Co-solvents:** Utilizing a mixture of solvents can improve solubility. For instance, a combination of DMSO, PEG300, and Tween-80 has been shown to be effective[1].
- **Excipients:** The use of solubilizing agents such as cyclodextrins (e.g., SBE- β -CD) can form inclusion complexes that enhance aqueous solubility[1][7][8][9].
- **Particle Size Reduction:** While more applicable to suspensions, reducing the particle size of the solid compound can increase the dissolution rate[5][8].
- **Physical Methods:** Applying heat and/or sonication can aid in the dissolution of **DSR-141562**, especially when preparing stock solutions[1].

Troubleshooting Guide

Issue: Precipitation observed when preparing a stock solution in DMSO.

Possible Cause	Troubleshooting Step
Hygroscopic DMSO	Use newly opened, anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of the product[1].
Concentration too high	Do not exceed a concentration of 25 mg/mL in DMSO[1].
Insufficient dissolution energy	Use ultrasonic agitation and gentle warming (up to 60°C) to aid dissolution[1].

Issue: Precipitation observed when diluting a DMSO stock solution into an aqueous medium.

Possible Cause	Troubleshooting Step
Poor aqueous solubility	Prepare the final solution using a co-solvent system. See the recommended solvent protocols below.
Rapid solvent shift	Add the DMSO stock solution to the aqueous medium slowly while vortexing to ensure rapid mixing and prevent localized high concentrations.
Final concentration exceeds solubility limit	Ensure the final concentration of DSR-141562 in the aqueous medium is within its solubility limit for that specific formulation.

Experimental Protocols

Below are detailed methodologies for preparing clear, stable solutions of **DSR-141562**.

Protocol 1: Co-Solvent Formulation

- Prepare a 10% DMSO solution by volume.
- Add 40% PEG300 to the DMSO solution.

- Incorporate 5% Tween-80 into the mixture.
- Finally, add 45% saline to reach the final volume.
- This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL (6.03 mM)[1].

Protocol 2: Cyclodextrin-Based Formulation

- Prepare a 10% DMSO solution.
- Separately, prepare a 20% SBE- β -CD (Sulfobutyl ether- β -cyclodextrin) solution in saline.
- Add 90% of the 20% SBE- β -CD in saline solution to the 10% DMSO solution.
- This method should result in a clear solution with a solubility of at least 2.5 mg/mL (6.03 mM) [1].

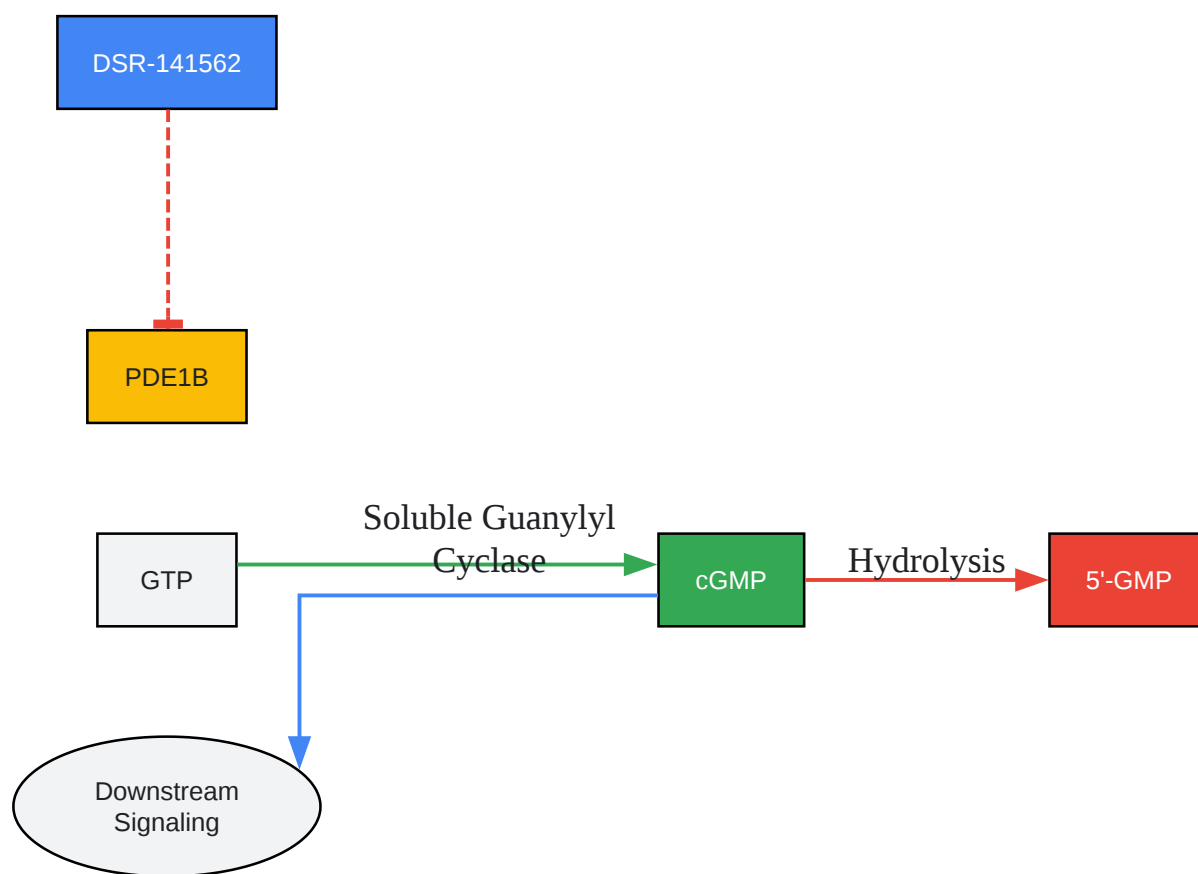
Protocol 3: Oil-Based Formulation

- Prepare a 10% DMSO solution.
- Add 90% corn oil to the DMSO solution.
- This will produce a clear solution with a solubility of at least 2.5 mg/mL (6.03 mM)[1].

Quantitative Data Summary

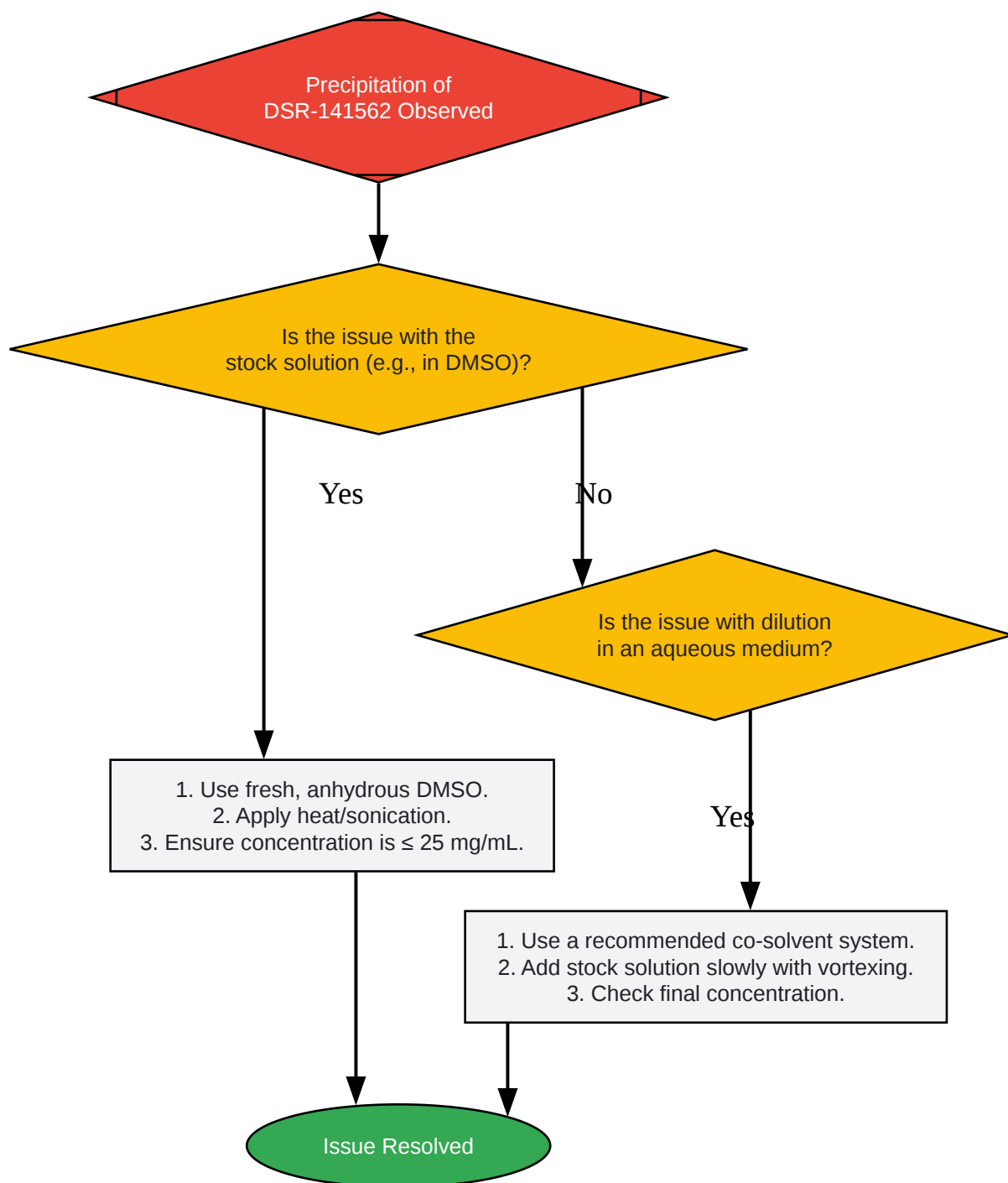
Parameter	Value	Reference
Molecular Weight	414.42	[1]
Formula	C19H25F3N4O3	[1]
CAS No.	2007975-22-4	[1]
Solubility in DMSO	25 mg/mL (60.33 mM)	[1]
Solubility in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (6.03 mM)	[1]
Solubility in 10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.03 mM)	[1]
Solubility in 10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (6.03 mM)	[1]
IC50 for human PDE1A	97.6 nM	[1][2]
IC50 for human PDE1B	43.9 nM	[1][2]
IC50 for human PDE1C	431.8 nM	[1][2]

Visualizations



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Caption: Simplified signaling pathway for **DSR-141562** as a PDE1B inhibitor.



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